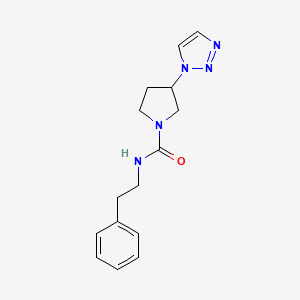
N-phenethyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenethyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a synthetic compound with a molecular formula of C15H19N5O and a molecular weight of 285.351. This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions. The presence of the triazole ring makes it a valuable compound in medicinal chemistry and other scientific research fields .
Métodos De Preparación
. This method is favored for its high efficiency and selectivity. The reaction conditions usually involve the use of a copper(I) catalyst, such as copper(I) bromide or copper(I) sulfate, in the presence of a reducing agent like sodium ascorbate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature .
Análisis De Reacciones Químicas
N-phenethyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Aplicaciones Científicas De Investigación
N-phenethyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against carbonic anhydrase-II, making it a candidate for further biological studies.
Medicine: Due to its triazole ring, the compound exhibits anticancer properties by binding to the active sites of enzymes involved in cancer cell proliferation.
Industry: It is used in the development of new materials, such as dyes and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of N-phenethyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide involves the interaction of the triazole ring with specific molecular targets. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding with the active sites of enzymes, thereby inhibiting their activity . This binding can disrupt various biological pathways, leading to the compound’s observed effects, such as enzyme inhibition and anticancer activity .
Comparación Con Compuestos Similares
N-phenethyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide can be compared with other triazole-containing compounds, such as:
N-phenethyl-2-(1H-1,2,3-triazol-1-yl)acetamide: This compound also features a triazole ring and exhibits similar biological activities, including enzyme inhibition.
4-Phenyl-1H-1,2,3-triazole: Another triazole derivative known for its stability and use in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which combines a phenethyl group with a pyrrolidine ring, enhancing its potential for diverse applications in scientific research and industry.
Propiedades
IUPAC Name |
N-(2-phenylethyl)-3-(triazol-1-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c21-15(16-8-6-13-4-2-1-3-5-13)19-10-7-14(12-19)20-11-9-17-18-20/h1-5,9,11,14H,6-8,10,12H2,(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRZDKIHBDGVJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
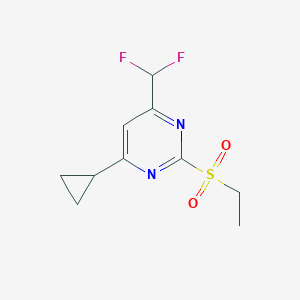

![2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2373121.png)
![9-(4-chlorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2373122.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2373127.png)
![3-isopentyl-5-methyl-7-phenyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2373128.png)
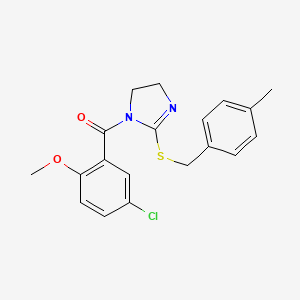

![Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone](/img/structure/B2373131.png)
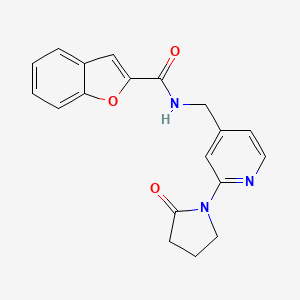

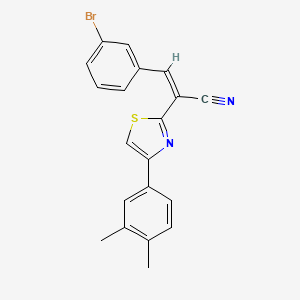
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2373135.png)
